Structural Divergence from the Thiophene-Based NSAID Clantifen
Aclantate demonstrates a clear structural differentiation from its closest structural analog identified in authoritative databases, Clantifen (CAS 16562-98-4). The molecular backbone of Aclantate features a unique substitution pattern on the phenyl ring attached to the thiophene core, differing in the number and position of chlorine and methyl groups compared to Clantifen [1]. This structural variation is a critical determinant of pharmacological activity and target engagement.
| Evidence Dimension | Molecular Structure (InChIKey and Substituents) |
|---|---|
| Target Compound Data | InChIKey: KMGLZXXYCVKWOP-UHFFFAOYSA-N; Substituents: 2-chloro-3-methylphenylamino |
| Comparator Or Baseline | Clantifen; InChIKey: GSRS...; Substituents: 2,6-dichloroanilino |
| Quantified Difference | Distinct InChIKey and non-identical substituent pattern (mono-chloro, mono-methyl vs. di-chloro). |
| Conditions | Chemical structure analysis from authoritative databases. |
Why This Matters
This confirms Aclantate is a unique chemical entity, not a generic or trivial analog, ensuring specificity in research applications where precise chemical identity is paramount.
- [1] DrugBank. Chemical Structure Search. Aclantate (DB19701) and Clantifen (DB20105). View Source
